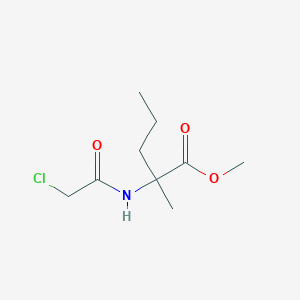
1-Benzyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-Benzyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H9ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More advanced methods involve the use of catalysts such as Ru3(CO)12 and a NHC-diphosphine ligand .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a benzyl group and a carbonyl chloride group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved resources.Scientific Research Applications
Synthesis and Functionalization
- Functionalization Reactions of Pyrazole Derivatives : Studies have demonstrated the conversion of 1H-pyrazole derivatives into various amides and imidazo[4,5-b]pyridine derivatives through reactions with diamines, showcasing the compounds' utility in synthesizing diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005). Further, reactions with hydroxylamines and carbazates have yielded novel N-substituted pyrazole carboxamides and carboxylates, indicating the compound's flexibility in organic synthesis (Korkusuz & Yıldırım, 2010).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potential as potent inhibitors. This research underscores the therapeutic relevance of pyrazole derivatives in designing new inhibitors for enzyme targets (Kasımoğulları et al., 2009).
Antibacterial Activity
- Antibacterial Properties : Novel derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. These studies highlight the potential of these compounds in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Synthesis of Heterocyclic Analogues
- Heterocyclic Synthesis : Research on the synthesis of heterocyclic analogues, such as pyrano[2,3-c]pyrazol-4(1H)-ones, from reactions involving pyrazole derivatives with halopyridinecarbonyl chlorides, demonstrates the compound's role in creating complex heterocyclic systems with potential applications in pharmaceuticals and materials science (Eller et al., 2006).
properties
IUPAC Name |
1-benzylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11(15)10-6-13-14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLMSWFSIEWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)



methanol](/img/structure/B1377642.png)






![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)
